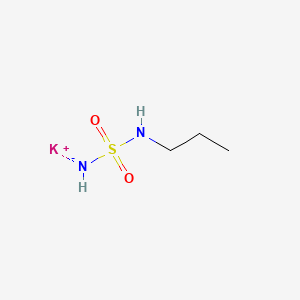

potassium (N-propylsulfamoyl)amide

Descripción

BenchChem offers high-quality potassium (N-propylsulfamoyl)amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about potassium (N-propylsulfamoyl)amide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1393813-41-6 |

|---|---|

Fórmula molecular |

C3H10KN2O2S |

Peso molecular |

177.29 g/mol |

Nombre IUPAC |

potassium;propylsulfamoylazanide |

InChI |

InChI=1S/C3H10N2O2S.K/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7); |

Clave InChI |

TTXMCJDLTPTPND-UHFFFAOYSA-N |

SMILES |

CCCNS(=O)(=O)[NH-].[K+] |

SMILES canónico |

CCCNS(=O)(=O)N.[K] |

Origen del producto |

United States |

An In-depth Technical Guide to Potassium (N-propylsulfamoyl)amide (CAS 1393813-41-6)

Foreword for the Modern Researcher

In the landscape of contemporary pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a drug development program. Potassium (N-propylsulfamoyl)amide has emerged as a critical building block, primarily recognized for its integral role in the synthesis of Macitentan, a potent dual endothelin receptor antagonist.[1][2] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the synthesis, properties, and applications of this key intermediate. Moving beyond a simple recitation of facts, we will explore the causality behind the synthetic choices and provide a framework for its practical application in a laboratory setting.

Compound Profile and Physicochemical Properties

Potassium (N-propylsulfamoyl)amide is an organic potassium salt characterized by a sulfamide functional group N-substituted with a propyl moiety.[3] This structure imparts a balance of hydrophobic (propyl group) and polar, reactive (sulfamide salt) characteristics, making it a versatile reagent in organic synthesis.[3]

Table 1: Physicochemical Data for Potassium (N-propylsulfamoyl)amide

| Property | Value | Source(s) |

| CAS Number | 1393813-41-6 | [4][5] |

| Molecular Formula | C₃H₉KN₂O₂S | [6][7] |

| Molecular Weight | ~176.28 g/mol | [3][6][8] |

| Appearance | White to off-white solid, powder, or crystals | [3][9][10] |

| Melting Point | 122-124 °C (decomposes) | [9][10][11] |

| Solubility | Soluble in water; slightly soluble in DMSO and Methanol | [3][12] |

| Purity (Typical) | ≥98% | [4][13] |

Synthesis and Mechanistic Considerations

The synthesis of potassium (N-propylsulfamoyl)amide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most well-documented and scientifically robust pathway involves the initial formation of N-propylsulfamide, followed by deprotonation to yield the potassium salt.[13]

Synthesis of the N-Propylsulfamide Precursor

The foundational step is the creation of the N-propylsulfamide backbone. A highly effective and scalable method was detailed in the Journal of Medicinal Chemistry as part of the discovery of Macitentan.[13] This approach utilizes a BOC-protected amino-sulfonyl chloride intermediate, which offers a controlled and selective reaction with propylamine.

Conceptual Workflow for N-Propylsulfamide Synthesis

Caption: Synthesis pathway for the N-propylsulfamide precursor.

Detailed Experimental Protocol: Synthesis of N-Propylsulfamide [13]

-

Formation of the BOC-Protected Intermediate:

-

Dissolve chlorosulfonyl isocyanate (1.0 equiv) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of tert-butanol (1.0 equiv) in DCM over 30 minutes. The causality here is the protection of one of the sulfamide nitrogens. The bulky tert-butoxycarbonyl (BOC) group is introduced to prevent double substitution and other side reactions in the subsequent step.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

-

Reaction with n-Propylamine:

-

In a separate flask, prepare a solution of n-propylamine (1.0 equiv) and triethylamine (3.0 equiv) in DCM, and cool to 0 °C. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Carefully add the BOC-protected amino-sulfonyl chloride solution from Step 1 to the propylamine solution over 1 hour, maintaining the temperature at 0 °C.

-

Stir the reaction at room temperature for 16 hours.

-

-

BOC Deprotection:

-

Isolate the crude BOC-protected N-propylsulfamide by evaporating the solvent.

-

Dissolve the crude material in a solution of approximately 5 M HCl in dioxane. This strong acidic condition is necessary to cleave the acid-labile BOC protecting group.

-

Stir the mixture at room temperature for 4-8 hours until deprotection is complete (monitor by TLC or LC-MS).

-

Evaporate the solvent to yield N-propylsulfamide.

-

Formation of Potassium (N-propylsulfamoyl)amide

The final step is the deprotonation of N-propylsulfamide to form the desired potassium salt. This is a straightforward acid-base reaction.

Detailed Experimental Protocol: Salt Formation [13]

-

Dissolve the N-propylsulfamide from the previous step in methanol.

-

Add a solution of potassium tert-butoxide (1.0 equiv) in methanol. Potassium tert-butoxide is a strong, non-nucleophilic base, making it ideal for clean deprotonation without competing side reactions.

-

Evaporate the solvent.

-

Purify the resulting potassium salt by trituration in diethyl ether and dry under high vacuum. The use of a non-polar solvent like diethyl ether for washing helps to remove any unreacted organic starting materials, yielding a purified salt.

Core Application: Intermediate in Macitentan Synthesis

The primary and most significant application of potassium (N-propylsulfamoyl)amide is as a nucleophile in the synthesis of Macitentan.[1][10] In this key step, the amide anion displaces a chlorine atom on a dichloropyrimidine ring system.

Reaction Scheme in Macitentan Synthesis

Caption: Key step in Macitentan synthesis.

This reaction is typically performed in an aprotic polar solvent like dimethyl sulfoxide (DMSO) at room temperature.[3][13] Patents describe the in-situ generation of the potassium salt by adding a potassium source (e.g., potassium tert-butoxide) to N-propylsulfamide directly in the reaction vessel before the addition of the dichloropyrimidine substrate.[3] This industrial approach minimizes handling of the potentially hygroscopic potassium salt and improves process efficiency.[9] The choice of DMSO as a solvent is critical; its high polarity stabilizes the anionic nucleophile and the transition state of the nucleophilic aromatic substitution (SNAr) reaction, facilitating the displacement of the chloride.

Evaluation of Other Potential Applications

While the role of potassium (N-propylsulfamoyl)amide in Macitentan synthesis is well-established, other applications are less defined.

General Building Block in Medicinal Chemistry

The sulfamide functional group is a significant scaffold in medicinal chemistry, often used as a bioisostere for sulfonamides, ureas, or carbamates to fine-tune the physicochemical and biological properties of a molecule.[14] Therefore, potassium (N-propylsulfamoyl)amide serves as a valuable building block for creating novel compounds for drug discovery research.

Sulfonamides in Cosmetics and Dermatology

Some sources suggest the use of N-propyl sulfonamide potassium salt as an antioxidant and for promoting collagen synthesis in cosmetics.[11][12] However, these claims lack substantiation in robust scientific literature. It is crucial to distinguish this specific compound from the broader class of sulfonamides.

Topical sulfonamides, such as sulfacetamide, are indeed used in dermatology to treat conditions like acne and seborrheic dermatitis due to their antibacterial properties.[11][14] They function by inhibiting bacterial folic acid synthesis.[11] However, the use of any sulfonamide in cosmetics is a contentious issue. Due to the potential for allergic reactions, some countries have banned their inclusion in cosmetic products.[8][10] There is no definitive evidence to support the use of potassium (N-propylsulfamoyl)amide for the specific cosmetic purposes of antioxidation or collagen promotion. Researchers should treat such claims with caution and seek primary literature for verification.

Safety and Handling

Potassium (N-propylsulfamoyl)amide is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H228 | Flammable solid |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid breathing dust.[15]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[15] Store in an inert atmosphere at room temperature or under refrigeration (2-8 °C) as recommended by the supplier.[5][6][9]

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[15]

Conclusion

Potassium (N-propylsulfamoyl)amide is a specialized but highly valuable chemical intermediate. Its significance is firmly rooted in its role in the industrial synthesis of Macitentan, a critical therapeutic agent. The synthetic pathways to this compound are well-documented, allowing for its reliable preparation in a research or process chemistry setting. While its structural motif, the sulfamide group, is of broad interest in medicinal chemistry, its specific applications beyond the synthesis of its famous derivative are not yet widely explored or validated. As with any reactive chemical, adherence to strict safety protocols during its handling and use is essential. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this important building block into their synthetic programs.

References

-

Potassium (N-propylsulfamoyl)amide, 99% 1393813-41-6 India. (n.d.). Ottokemi. Retrieved February 21, 2026, from [Link]

-

N-Propylsulfamide Potassium Salt. (n.d.). Pharmaffiliates. Retrieved February 21, 2026, from [Link]

-

N-Propyl-sulfamide potassium salt. (2024, April 9). ChemBK. Retrieved February 21, 2026, from [Link]

-

Potassium (N-propylsulfamoyl)amide, 99% - Manufacturers & suppliers with worldwide shipping. (n.d.). Ottokemi. Retrieved February 21, 2026, from [Link]

-

potassium (N-propylsulfamoyl)amide | C3H9KN2O2S | CID 86276534. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., ... & Weller, T. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

-

N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6. (n.d.). Home Sunshine Pharma. Retrieved February 21, 2026, from [Link]

- Process for preparation of macitentan. (2017). Google Patents.

- New preparation method of macitentan intermediate. (2014). Google Patents.

-

potassium (N-propylsulfamoyl)amide | C3H9KN2O2S | CID 86276534. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

Sources

- 1. CAS 1393813-41-6: N-Propyl-sulfamide potassium salt [cymitquimica.com]

- 2. medkoo.com [medkoo.com]

- 3. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 4. WO2017093903A1 - An improved process for the preparation of macitentan - Google Patents [patents.google.com]

- 5. patentscope.wipo.int [patentscope.wipo.int]

- 6. N-Propylsulfamide|Research Chemical [benchchem.com]

- 7. potassium (N-propylsulfamoyl)amide | C3H9KN2O2S | CID 86276534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. LFAs for Sulfonamides Test - Creative Diagnostics [cd-diatest.com]

- 9. CN103819411A - New preparation method of macitentan intermediate - Google Patents [patents.google.com]

- 10. dermnetnz.org [dermnetnz.org]

- 11. How Do Topical Sulfonamides Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 12. chembk.com [chembk.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sodium Sulfacetamide: Uses, Benefits & Guide for Skin Health - Blog [kaya.in]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to N-Propylsulfamide Potassium Salt: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-propylsulfamide potassium salt, a key chemical intermediate in modern pharmaceutical synthesis. We will delve into its chemical structure, established synthesis protocols with mechanistic insights, and its critical role in the manufacturing of the dual endothelin receptor antagonist, Macitentan.

Core Concepts: Chemical Identity and Properties

N-propylsulfamide potassium salt is the potassium salt of N-propylsulfamide. The deprotonation of one of the sulfamide nitrogen atoms creates an anion that is stabilized by the potassium cation. This salt form enhances the compound's utility as a nucleophile in organic synthesis compared to its neutral precursor.

The parent compound, N-propylsulfamide, belongs to the sulfonamide class of organic compounds, which are noted for their wide range of pharmacological activities.[1] While this specific intermediate is not intended for direct therapeutic use, its structural integrity is paramount for the efficacy of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

| Chemical Name | Potassium (N-propylsulfamoyl)amide | [2][3] |

| potassium propylsulfamoylazanide | [4] | |

| Synonyms | N-Propylsulfamide potassium salt, Macitentan Intermediate | [2][3] |

| CAS Number | 1393813-41-6 | [4][5] |

| Molecular Formula | C₃H₉KN₂O₂S | [4][5] |

| Molecular Weight | 176.28 g/mol | [4] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 122-126°C (with decomposition) | [3][6][7] |

| Solubility | Soluble in water due to its ionic nature. | [2] |

Note on Molecular Formula: Various sources may list slightly different formulas (e.g., C₃H₁₀KN₂O₂S or C₃H₁₁KN₂O₂S·K). The formula C₃H₉KN₂O₂S accurately represents the potassium salt of the deprotonated N-propylsulfamide anion.[4][5]

Molecular Structure and Characterization

The structure consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. One nitrogen is substituted with an n-propyl group, while the other, in the salt form, bears a negative charge that is ionically bonded to a potassium cation (K⁺).

Caption: 2D Structure of N-Propylsulfamide Potassium Salt.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of the parent N-propylsulfamide would show characteristic signals for the propyl group: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the nitrogen. The N-H protons would likely appear as broad signals. Upon formation of the potassium salt, one of the N-H signals would disappear due to deprotonation.

-

¹³C NMR: The spectrum would display three distinct signals corresponding to the three non-equivalent carbon atoms of the n-propyl group.[8]

-

-

Infrared (IR) Spectroscopy: Key vibrational modes would include strong S=O stretching bands, typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions. N-H stretching bands would be present in the parent compound (around 3400-3200 cm⁻¹), which would be altered upon salt formation. C-H stretching vibrations from the propyl group would be observed in the 3000-2850 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the N-propylsulfamide anion (C₃H₉N₂O₂S⁻), providing definitive confirmation of its elemental composition.[8]

Synthesis of N-Propylsulfamide and its Potassium Salt

The synthesis of N-propylsulfamide potassium salt is typically a two-stage process: first, the synthesis of the neutral N-propylsulfamide, followed by its deprotonation to form the potassium salt. The salt is often prepared in situ for immediate use in subsequent reactions.[9]

Stage 1: Synthesis of N-Propylsulfamide

A robust and frequently cited method involves the reaction of chlorosulfonyl isocyanate with a protecting group, followed by reaction with n-propylamine and subsequent deprotection.[10][11]

Caption: Workflow for the Synthesis of N-Propylsulfamide.

Experimental Protocol: Synthesis of N-Propylsulfamide (12) [10]

-

BOC-Protection: Dissolve chlorosulfonyl isocyanate (1.0 eq.) in dichloromethane (DCM) and cool the solution to 0°C. Slowly add tert-butanol (1.0 eq.). The resulting intermediate is BOC-protected amino-sulfonyl-chloride (10).

-

Amination: In a separate flask, prepare a solution of n-propylamine (1.0 eq.) and triethylamine (3.0 eq.) in DCM and cool to 0°C.

-

Slowly add the solution of intermediate (10) from Step 1 to the amine solution at 0°C.

-

After the reaction is complete, perform an aqueous workup. The organic extract is dried, and the solvent is evaporated to isolate the BOC-protected N-propylsulfamide (11).

-

Deprotection: Dissolve the isolated material (11) in approximately 5 M HCl in dioxane.

-

Stir the mixture at room temperature for 4–8 hours until the BOC-group is cleaved.

-

Evaporate the solvent to yield N-propylsulfamide (12). Overall yields for this process are reported as good to excellent.[10]

Stage 2: Formation of N-Propylsulfamide Potassium Salt

The potassium salt is readily formed by treating the neutral N-propylsulfamide with a strong potassium base, such as potassium tert-butoxide (KOtBu).

Experimental Protocol: Preparation of N-Propylsulfamide Potassium Salt (13) [9][10]

-

Dissolve the N-propylsulfamide (12) from Stage 1 in methanol or an aprotic solvent like dimethyl sulfoxide (DMSO).

-

Add potassium tert-butoxide (1.0-1.3 eq.) to the solution.

-

Stir the reaction mixture at room temperature for approximately 30 minutes to facilitate the complete formation of the potassium salt.[9][12]

-

For isolation, evaporate the solvent. The resulting solid can be purified by trituration in diethyl ether and dried under high vacuum to yield the pure potassium salt (13).[10]

Application in Drug Development: Synthesis of Macitentan

The primary and most significant application of N-propylsulfamide potassium salt is as a nucleophilic building block in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[2][3][6]

The potassium salt enables a crucial nucleophilic aromatic substitution (SₙAr) reaction, where it displaces a chlorine atom on the 5-(4-bromophenyl)-4,6-dichloropyrimidine core structure. This reaction is a key step in assembling the Macitentan molecule.

Caption: Key role of the potassium salt in Macitentan synthesis.

Causality Behind Experimental Choices:

-

Choice of Base (KOtBu): Potassium tert-butoxide is a strong, non-nucleophilic base, which ensures complete deprotonation of the sulfamide nitrogen without competing in the subsequent substitution reaction.

-

Choice of Solvent (DMSO): DMSO is a polar aprotic solvent that is excellent for SₙAr reactions. It effectively solvates the potassium cation, leaving the N-propylsulfamide anion highly reactive (a "naked" anion), thereby accelerating the rate of nucleophilic attack on the electron-deficient pyrimidine ring.

-

In Situ Generation: Preparing the potassium salt in situ is often preferred in industrial settings as it avoids the need to isolate and store the potentially hygroscopic and reactive salt, streamlining the process and improving efficiency.[9] This approach has been shown to reduce reaction times from 48 hours to just 5-6 hours, making the process more industrially viable.[9]

Safety and Handling

As with all chemical reagents, N-propylsulfamide potassium salt and its precursors should be handled in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For the parent compound, N-propylsulfamide, GHS hazard statements indicate it may be harmful if swallowed.[1] Avoid direct contact with skin and eyes and prevent inhalation of dust.[2] Store the compound away from heat, acids, and strong oxidizing agents.[13] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Conclusion

N-propylsulfamide potassium salt is a specialized but indispensable reagent in pharmaceutical manufacturing. Its value lies not in any inherent biological activity, but in its tailored reactivity that enables a key bond-forming step in the synthesis of complex molecules like Macitentan. A thorough understanding of its synthesis, from the selection of protecting groups and solvents to the rationale for its in situ generation, provides chemists and drug development professionals with the foundational knowledge to optimize and control this critical manufacturing process.

References

-

ChemBK. (2024). N-Propyl-sulfamide potassium salt. ChemBK. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (2017). WO2017191565A1 - Process for preparation of macitentan. Google Patents.

-

3M. (n.d.). Safety Data Sheet. 3M. Retrieved from [Link]

-

PubChem. (n.d.). potassium (N-propylsulfamoyl)amide | C3H9KN2O2S | CID 86276534. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). n-Propylsulfamide | C3H10N2O2S | CID 13949558. PubChem. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6. Home Sunshine Pharma. Retrieved from [Link]

Sources

- 1. n-Propylsulfamide | C3H10N2O2S | CID 13949558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. potassium (N-propylsulfamoyl)amide | C3H9KN2O2S | CID 86276534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 1393813-41-6: N-Propyl-sulfamide potassium salt [cymitquimica.com]

- 6. SulfaMide, N-propyl-,(potassiuM salt)(1:1) | 1393813-41-6 [chemicalbook.com]

- 7. Potassium (N-propylsulfamoyl)amide | 1393813-41-6 [sigmaaldrich.com]

- 8. N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7|Supplier [benchchem.com]

- 9. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PropylsulfaMide | 147962-41-2 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physical Properties of Potassium (N-propylsulfamoyl)amide

Introduction: A Key Intermediate in Modern Therapeutics

Potassium (N-propylsulfamoyl)amide (CAS No. 1393813-41-6) is a sulfamide-based organic salt of significant interest to the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves as a critical intermediate in the synthesis of Macitentan.[1][2] Macitentan is a potent dual endothelin receptor antagonist prescribed for the treatment of pulmonary arterial hypertension (PAH), a severe and life-threatening condition.[1][3]

The physical and chemical properties of this intermediate are not merely academic; they are paramount to the efficiency, scalability, and control of the Macitentan manufacturing process. A thorough understanding of its characteristics ensures consistent reaction kinetics, defines purification strategies, and dictates handling and storage protocols, all of which are fundamental to producing a safe and effective final drug product. This guide provides a comprehensive overview of the known physical properties of potassium (N-propylsulfamoyl)amide and outlines authoritative protocols for its detailed characterization, offering a framework for researchers and drug development professionals to establish robust control over this key molecular entity.

Chemical and Molecular Identity

Precise identification is the foundation of all subsequent chemical and physical analysis. The core identity of this compound is established by its structure, molecular formula, and unique identifiers.

Chemical Structure

The molecule consists of a central sulfamide functional group where one nitrogen is substituted with a propyl group and the other is deprotonated to form a potassium salt.

Molecular Formula, Weight, and CAS Number

-

Molecular Formula : C₃H₉KN₂O₂S[4]

Nomenclature and Synonyms

The compound is recognized by several names in chemical literature and supplier catalogs:

-

Potassium propylsulfamoylazanide[4]

Summary of Physicochemical Properties

The following table summarizes the key physical property data for Potassium (N-propylsulfamoyl)amide, compiled from various chemical suppliers and databases. It is important to note that properties such as melting point can vary slightly based on the purity and crystalline form of the material.[2]

| Property | Value / Description | Source(s) |

| Appearance | White to off-white or yellow solid; often described as a powder or crystalline chunks. | [1] |

| Melting Point | 122-124 °C (with decomposition) | [1] |

| Solubility | Reported as soluble in water. Slightly soluble in DMSO and Methanol, particularly with heating. | [2] |

| Hygroscopicity | Described as hygroscopic. | |

| Storage Conditions | Keep in a dark place under an inert atmosphere at room temperature. The container should be tightly sealed. |

Recommended Analytical Characterization Workflow

For a pharmaceutical intermediate, a comprehensive characterization is essential to ensure identity, purity, and consistency. The following section details the recommended experimental protocols for a full evaluation of potassium (N-propylsulfamoyl)amide. This workflow is designed to be a self-validating system, where orthogonal techniques confirm initial findings.

Identity and Purity Confirmation

Expertise & Causality: The first step is to confirm the bulk identity and purity of the material. A combination of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provides both quantitative purity and definitive mass confirmation. Due to the compound's lack of a strong UV chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended for HPLC alongside a UV detector.

Protocol: HPLC with UV/CAD Detection

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is a logical choice for this polar, ionic compound. A Primesep N or similar column is suitable.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.5) is appropriate.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection: UV at 210 nm and CAD.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to all other peaks detected by CAD.

Protocol: LC-MS Analysis

-

LC System: Use the same HPLC method as above.

-

MS Detector: An electrospray ionization (ESI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

-

Ionization Mode: Negative ion mode should be used to detect the deprotonated anion [C₃H₉N₂O₂S]⁻ at an expected m/z of ~137.04. Positive mode can be used to detect the potassium adduct.

-

Analysis: Confirm that the mass of the major peak from the HPLC corresponds to the theoretical mass of the target molecule.

Structural Elucidation

Expertise & Causality: While LC-MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are required to confirm the specific isomeric structure and functional groups.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and the presence of exchangeable N-H protons.

-

¹H NMR Analysis:

-

Propyl Group: Expect a triplet for the terminal methyl (CH₃) group (~0.9 ppm), a sextet for the adjacent methylene (CH₂) group (~1.5 ppm), and a triplet for the methylene group attached to the nitrogen (~2.8 ppm).

-

N-H Protons: The two N-H protons will appear as broad singlets, and their chemical shift will be concentration and temperature-dependent.

-

-

¹³C NMR Analysis: Expect three distinct signals for the three carbon atoms of the propyl group.

-

Trustworthiness: The integration of the proton signals should correspond to the number of protons in each environment (3H, 2H, 2H), providing a self-validating check on the structure.

Protocol: FTIR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a simple and fast method for solids.

-

Expected Absorptions:

-

N-H Stretch: Broad bands in the region of 3200-3400 cm⁻¹.

-

C-H Stretch: Sharp bands just below 3000 cm⁻¹ for the propyl group.

-

S=O Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

-

Solid-State and Thermal Properties

Expertise & Causality: The solid-state form (crystalline or amorphous) and thermal stability are critical process parameters. Powder X-Ray Diffraction (PXRD) determines crystallinity, while Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal behavior and stability. These properties directly influence dissolution rate, stability, and purification efficacy.

Protocol: Powder X-Ray Diffraction (PXRD)

-

Instrument: A standard diffractometer with Cu Kα radiation.

-

Sample Preparation: Gently pack the powder sample onto a zero-background sample holder.

-

Scan Range: Scan from 2° to 40° 2θ.

-

Analysis: The presence of sharp peaks indicates a crystalline material. A broad, featureless halo is characteristic of an amorphous solid. The resulting diffractogram serves as a fingerprint for a specific crystal form (polymorph).

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Pan: Use a non-hermetic aluminum pan.

-

Heating Rate: A standard rate of 10 °C/min.

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Analysis: A sharp endotherm will confirm the melting point.[1] The onset temperature of this peak is typically reported. The presence of other endotherms or exotherms before the melt could indicate polymorphic transitions, desolvation events, or decomposition.

Protocol: Thermogravimetric Analysis (TGA)

-

Heating Rate: 10 °C/min.

-

Atmosphere: Nitrogen purge.

-

Analysis: TGA measures mass loss as a function of temperature. This can quantify the amount of residual solvent or water in the sample (mass loss at <120 °C) and determine the onset temperature of thermal decomposition (significant mass loss correlated with the melting point).[1]

Significance of Physical Properties in Drug Development

The characterization data obtained from the protocols above are not merely for specification sheets; they have profound implications for process chemistry and the quality of the final API.

-

Purity: The purity profile determined by HPLC is critical. Uncontrolled impurities originating from the intermediate can be carried through to the final API, potentially affecting its safety and efficacy. Regulatory authorities require stringent control and justification for any impurity above the reporting threshold.

-

Solubility: The solubility of potassium (N-propylsulfamoyl)amide in various solvents dictates the choice of reaction medium and purification strategy.[2] Poor solubility can lead to heterogeneous reaction mixtures, affecting kinetics and yield. Crystallization-based purifications rely on a well-defined solubility profile.

-

Solid-State Form (Crystallinity): A consistent crystalline form is highly desirable for an intermediate. Crystalline materials are generally easier to handle, filter, and dry than amorphous solids. They also tend to have higher chemical stability. Controlling the crystal form prevents batch-to-batch variability in bulk density and dissolution behavior, which can impact reaction performance.

-

Thermal Stability: The melting point and decomposition temperature identified by DSC/TGA define the maximum operating temperature for processes like drying.[1] Operating too close to the decomposition temperature can lead to impurity formation and yield loss.

-

Hygroscopicity: The tendency of the material to absorb atmospheric moisture is a critical handling parameter. A hygroscopic material can be difficult to weigh accurately and may lead to clumping, affecting flowability. More importantly, absorbed water can alter the stability of the compound or interfere with subsequent reaction steps that require anhydrous conditions. This necessitates controlled, low-humidity environments for storage and handling.

By thoroughly characterizing these physical properties, drug development professionals can build a robust and well-controlled manufacturing process, ensuring the consistent production of high-quality Macitentan for patients in need.

References

-

Home Sunshine Pharma. N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6. Available from: [Link]

-

AlchemyPharm. CAS 1393813-41-6 | N-Propyl-sulfaMide potassiuM salt. Available from: [Link]

-

PubChem. potassium (N-propylsulfamoyl)amide | C3H9KN2O2S | CID 86276534. Available from: [Link]

-

Manus Aktteva Biopharma LLP. N-Propyl-sulfamide potassium salt (CAS No.: 1393813-41-6). Available from: [Link]

-

PubChem. n-Propylsulfamide | C3H10N2O2S | CID 13949558. Available from: [Link]

-

Oakwood Chemical. N-Propylsulfamide potassium salt. Available from: [Link]

-

Geneesmiddeleninformatiebank. SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE MEDICINAL PRODUCT Macitentan STADA Arzneimittel AG 10 mg, filmomhulde tablette. Available from: [Link]

-

ScienceOpen. Safety, efficacy, and clinical utility of macitentan in the treatment of pulmonary arterial hypertension. Available from: [Link]

Sources

- 1. N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. CAS 1393813-41-6: N-Propyl-sulfamide potassium salt [cymitquimica.com]

- 3. scienceopen.com [scienceopen.com]

- 4. potassium (N-propylsulfamoyl)amide | C3H9KN2O2S | CID 86276534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alchemypharm.com [alchemypharm.com]

- 6. chemscene.com [chemscene.com]

potassium (N-propylsulfamoyl)amide molecular weight and formula

CAS: 1393813-41-6 | Role: Nucleophilic Sulfonamide Scaffold

Executive Summary

Potassium (N-propylsulfamoyl)amide is the potassium salt of N-propylsulfamide, a critical organosulfur intermediate used primarily in the synthesis of Macitentan (Opsumit), a dual endothelin receptor antagonist.[1] This species functions as a "masked" nucleophile; the potassium cation stabilizes the sulfonamide anion, enhancing its solubility in polar aprotic solvents (e.g., DMSO, DMF) and increasing its reactivity toward electrophilic pyrimidine cores during SNAr (Nucleophilic Aromatic Substitution) coupling reactions.

This guide details the physicochemical properties, synthesis logic, and application protocols for this compound, designed for process chemists and medicinal scientists.

Part 1: Physicochemical Characterization

Identity & Constants

The stoichiometry of the salt involves the deprotonation of the sulfonamide nitrogen (adjacent to the sulfonyl group), balanced by a potassium cation.

| Property | Value | Notes |

| IUPAC Name | Potassium; (propylsulfamoyl)azanide | Alternate: N-Propylsulfamide potassium salt |

| CAS Number | 1393813-41-6 | Parent Acid CAS: 147962-41-2 |

| Molecular Formula | Anhydrous basis | |

| Molecular Weight | 176.28 g/mol | Parent Acid MW: 138.19 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | High: DMSO, DMF, WaterLow: DCM, Toluene, Hexanes | Ionic nature dictates polar solvent requirement |

| Melting Point | > 122–124 °C (Decomposes) | Thermal instability requires controlled drying |

Structural Logic

The molecule consists of a propyl chain attached to a sulfamide core (

SMILES: CCCNS(=O)(=O)[NH-].[K+]

Part 2: Synthetic Utility & Mechanism

The "Why" of the Potassium Salt

In the synthesis of Macitentan, the coupling of N-propylsulfamide to a dichloropyrimidine scaffold is a rate-limiting step. Using the neutral parent compound (

Converting the parent sulfamide to its Potassium salt serves three mechanistic functions:

-

Activation: Deprotonation creates a hard nucleophile (

), significantly lowering the activation energy for the attack on the electrophilic carbon of the pyrimidine ring. -

Solubility: The salt form dissolves readily in DMSO, the preferred solvent for high-temperature SNAr reactions.

-

Regiocontrol: The steric bulk of the potassium cation and the propyl group helps direct the substitution to the less hindered position on the pyrimidine ring (though in Macitentan synthesis, the pyrimidine is symmetric or specific leaving groups dictate the position).

Reaction Pathway Visualization

The following diagram illustrates the generation of the salt and its subsequent utilization in the Macitentan pathway.

Caption: Synthesis of Potassium (N-propylsulfamoyl)amide and its downstream coupling in Macitentan production.

Part 3: Experimental Protocols

Protocol A: Synthesis of Parent N-Propylsulfamide

Before generating the salt, high-purity parent material is required.

Reagents:

-

Propylamine (1.0 eq)[3]

-

Sulfamide (1.0 eq) or Chlorosulfonyl isocyanate (CSI) route (alternative)

-

Solvent: 1,2-Dimethoxyethane (DME) or Dichloromethane (DCM)

Procedure (Sulfamide Route):

-

Setup: Equip a 3-neck round bottom flask with a reflux condenser and inert gas inlet (

). -

Dissolution: Dissolve Sulfamide (1.0 eq) in DME.

-

Addition: Add Propylamine (1.0 eq) dropwise. Note: Exothermic reaction; maintain temp < 30°C.

-

Reflux: Heat the mixture to reflux (approx. 85°C) for 6–12 hours. The evolution of ammonia (

) indicates reaction progress. -

Workup: Concentrate the solvent under reduced pressure. The residue is often an oil that crystallizes upon standing.

-

Purification: Recrystallize from ethyl acetate/hexanes to yield white crystals.

Protocol B: Formation of Potassium (N-propylsulfamoyl)amide

This step is often performed in situ immediately prior to the coupling reaction to prevent hydrolysis.

Reagents:

-

N-Propylsulfamide (from Protocol A)[4]

-

Potassium tert-butoxide (KOtBu) (1.05 eq)

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

Step-by-Step:

-

Preparation: Charge a reactor with N-Propylsulfamide (1.0 eq) and Anhydrous DMSO (5-10 volumes).

-

Inerting: Purge the system with Nitrogen for 15 minutes. Critical: Moisture will quench the base and degrade the salt.

-

Base Addition: Add Potassium tert-butoxide (KOtBu) portion-wise at 20–25°C.

-

Why KOtBu? It is a strong, non-nucleophilic base that ensures complete deprotonation without attacking the sulfur center.

-

-

Equilibration: Stir the mixture for 30–60 minutes at ambient temperature. The solution should become clear or slightly turbid depending on concentration.

-

Isolation (Optional): If isolation is required for storage, precipitate by adding a non-polar anti-solvent (e.g., MTBE or Toluene), filter under inert atmosphere, and dry under vacuum at 40°C.

-

Caution: The isolated salt is extremely hygroscopic.

-

Protocol C: Quality Control (Validation)

To confirm the formation of the salt vs. the free acid.

-

1H NMR (DMSO-d6):

-

Parent: Shows a broad singlet for the sulfonamide

protons around -

Potassium Salt: The

signal will be absent or significantly shifted/broadened due to the anionic character and rapid exchange. The propyl

-

-

Titration: Potentiometric titration with

in acetic acid can determine the precise base content (purity of the salt).

Part 4: Safety & Handling

-

Hygroscopicity: The potassium salt absorbs atmospheric water rapidly. Wet salt leads to hydrolysis of the sulfamide bond and inaccurate stoichiometry in subsequent reactions. Store in a desiccator or glovebox.

-

Alkalinity: As a salt of a weak acid and strong base, aqueous solutions are highly alkaline (pH > 12). Wear chemical-resistant gloves and eye protection.

-

Thermal Stability: Do not heat the isolated dry salt above 100°C without solvent, as decomposition can release

and propylamines.

References

-

Bolli, M. H., et al. (2012). "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist."[5] Journal of Medicinal Chemistry.

- Harrington, P. J. (2011). "Pharmaceutical Process Chemistry for Synthesis: Rethinking the Routes to Scale-Up." John Wiley & Sons. (Context on Sulfamide scale-up).

-

PubChem Compound Summary. (2025). "Potassium (N-propylsulfamoyl)amide (CID 86276534)."[6] National Center for Biotechnology Information.

-

World Intellectual Property Organization. (2017). "Process for preparation of Macitentan." Patent WO2017191565A1.

Sources

- 1. N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. CAS 1393813-41-6: N-Propyl-sulfamide potassium salt [cymitquimica.com]

- 3. PropylsulfaMide | 147962-41-2 [chemicalbook.com]

- 4. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. potassium (N-propylsulfamoyl)amide | C3H9KN2O2S | CID 86276534 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-Propylsulfamide Potassium Salt in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-Propylsulfamide potassium salt (NPS-K) in dimethyl sulfoxide (DMSO). N-Propylsulfamide potassium salt is a critical reagent in the synthesis of advanced pharmaceutical compounds, most notably Macitentan, an endothelin receptor antagonist for treating pulmonary arterial hypertension.[1][2] Given its role, understanding its solution behavior in a versatile and powerful solvent like DMSO is paramount for process optimization, reaction kinetics, and formulation development. This document elucidates the fundamental physicochemical properties of both the solute and the solvent, explores the theoretical underpinnings of their interaction, and presents a robust, step-by-step experimental protocol for the accurate determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals seeking both a theoretical framework and a practical, field-proven methodology for working with this system.

Introduction: The Nexus of a Key Reagent and a Universal Solvent

In modern pharmaceutical synthesis, the precise control of reaction conditions is fundamental to achieving high yield, purity, and reproducibility. The selection of an appropriate solvent system is a critical decision point that influences reaction pathways and outcomes. N-Propylsulfamide potassium salt (CAS 1393813-41-6) has emerged as a vital building block, particularly valued for its role in constructing complex molecular architectures.[3] It is typically supplied as a stable, white to off-white solid.[1][4]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a vast spectrum of both polar and nonpolar compounds, including many organic salts.[5][6] Its high boiling point, miscibility with water and organic solvents, and capacity to facilitate salt-based reactions make it an indispensable tool in the drug discovery and development pipeline.[6][7]

Despite the frequent use of NPS-K in DMSO-mediated reactions, its quantitative solubility is not widely reported in the literature, with descriptions often limited to qualitative terms such as "slightly soluble," sometimes with the recommendation of heating or sonication.[2][8] This ambiguity presents a significant challenge for scientists, as preparing saturated or near-saturated stock solutions without reliable data can lead to precipitation, inaccurate dosing, and failed reactions.

This guide aims to bridge that knowledge gap by providing a definitive resource on the solubility of N-Propylsulfamide potassium salt in DMSO. We will dissect the properties of each component, explain the molecular interactions governing the dissolution process, and detail a self-validating experimental workflow to empower researchers to generate their own precise and reliable solubility data.

Core Components: Physicochemical Profiles

A foundational understanding of the individual components is essential before examining their interactions. The properties of both NPS-K and DMSO are summarized below.

N-Propylsulfamide Potassium Salt (NPS-K)

NPS-K is an organic salt characterized by a sulfamide functional group.[1] Its ionic nature, conferred by the potassium counter-ion, is a key determinant of its solubility behavior.

| Property | Value / Description | Source(s) |

| CAS Number | 1393813-41-6 | [4][9] |

| Appearance | White to Off-White Solid | [1][4] |

| Molecular Formula | C₃H₉KN₂O₂S | [9] |

| Molecular Weight | Approx. 176.28 g/mol | [9] |

| Melting Point | 122-124°C (with decomposition) | [2][4][8] |

| Key Application | Reagent in the synthesis of Macitentan | [1][2][3] |

| Stability | Reported to be hygroscopic | [2][8] |

Dimethyl Sulfoxide (DMSO)

DMSO is an organosulfur compound that is one of the most important and widely used polar aprotic solvents in research and industry.[6]

| Property | Value / Description | Source(s) |

| CAS Number | 67-68-5 | [5] |

| Solvent Type | Dipolar Aprotic | [6][10] |

| Appearance | Colorless, odorless liquid | [5][7] |

| Boiling Point | 189 °C (at 760 mmHg) | [5][11] |

| Freezing Point | 18.5 °C | [5][6] |

| Miscibility | Miscible with water and a wide range of organic solvents | [6][7] |

| Key Feature | Dissolves a wide array of organic compounds and inorganic salts | [5][12] |

Theoretical Framework of Solubility

The dissolution of NPS-K in DMSO is a complex thermodynamic process governed by the interplay of intermolecular forces, crystal lattice energy, and solvation energy.

Solute-Solvent Interactions

The principle of "like dissolves like" provides a preliminary framework. DMSO is a highly polar molecule with a strong dipole moment, arising from the alignment of the S=O bond. This structure is key to its solvation capabilities.

-

Cation Solvation: The negatively charged oxygen atom in the DMSO molecule effectively coordinates with and solvates the potassium cation (K⁺) after the salt dissociates.

-

Anion Solvation: The positively charged sulfur atom, though sterically hindered by the two methyl groups, contributes to the overall dipole that helps stabilize the [N-propylsulfamide]⁻ anion in solution.

For dissolution to occur, the cumulative energy released from these solvation interactions must be sufficient to overcome the crystal lattice energy—the energy that holds the K⁺ and [N-propylsulfamide]⁻ ions together in the solid state.

Critical Factors Influencing Solubility

Several physical parameters can significantly affect the measured solubility of NPS-K in DMSO.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to break the crystal lattice bonds. Studies on other potassium salts like KNO₃ and KBr in DMSO have demonstrated a clear linear increase in solubility with rising temperature.[12][13] Therefore, applying gentle heat can be an effective strategy to increase the amount of NPS-K that can be dissolved, though the thermal stability of the compound must be considered.

-

Hygroscopicity and Water Content: Both NPS-K and DMSO are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][8] The presence of even small amounts of water can drastically alter the solubility profile, as water can act as a potent co-solvent. For obtaining intrinsic solubility data in pure DMSO, it is imperative to use anhydrous DMSO and handle the solid in a moisture-controlled environment (e.g., a glove box or under an inert atmosphere).

-

Equilibrium Time: Dissolution is not instantaneous. Achieving a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation, can take a significant amount of time. For organic salts, equilibration periods of 20 hours or more may be necessary to ensure the solution is genuinely saturated.[14][15]

Experimental Determination of Solubility: A Validated Protocol

Given the lack of quantitative data in the public domain, a standardized and robust experimental protocol is essential. The following method is designed as a self-validating system to determine the equilibrium solubility of NPS-K in DMSO.

Workflow for Solubility Determination

The overall process follows a logical progression from sample preparation to final analysis. This workflow is designed to ensure that a true equilibrium state is achieved and accurately measured.

Caption: Experimental workflow for determining NPS-K solubility in DMSO.

Detailed Step-by-Step Methodology

This protocol is based on the widely accepted equilibrium shake-flask method, adapted for an organic solvent system.[16][17]

Materials and Reagents:

-

N-Propylsulfamide potassium salt (NPS-K), purity ≥98%

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes or glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

Appropriate analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks for dilutions

Procedure:

-

Preparation of Supersaturated Slurry:

-

Causality: To ensure that the final concentration represents the true saturation point, the system must approach equilibrium from a state of supersaturation.

-

Add an excess amount of NPS-K (e.g., ~20-30 mg) to a pre-weighed 2 mL vial. The exact mass should be recorded. An excess is visually confirmed by the presence of undissolved solid.

-

Add a precise volume of anhydrous DMSO (e.g., 1.0 mL) to the vial.

-

-

Equilibration:

-

Causality: This step is critical for allowing the dissolution process to reach thermodynamic equilibrium. Insufficient time will result in an underestimation of solubility.

-

Securely cap the vial and vortex vigorously for 2-3 minutes to break up any aggregates.

-

Place the vial in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Allow the slurry to equilibrate for at least 24 hours. For a self-validating system, prepare multiple samples and test them at different time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, equilibrium has been reached.[15]

-

-

Phase Separation:

-

Causality: It is essential to cleanly separate the saturated liquid phase from the undissolved solid without altering the equilibrium (e.g., by temperature change).

-

Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10-15 minutes to form a firm pellet of the excess solid.[16]

-

-

Sample Preparation for Analysis:

-

Causality: The saturated supernatant is highly concentrated and must be diluted to fall within the linear range of the analytical detector.

-

Immediately after centrifugation, carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

-

Perform a precise serial dilution with an appropriate solvent (this could be DMSO or another solvent in which the analyte is stable and soluble) to a final concentration suitable for analysis.

-

-

Quantitative Analysis:

-

Causality: A pre-validated, quantitative analytical method ensures that the measured concentration is accurate and reproducible.

-

Analyze the diluted sample using a method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determine the concentration of NPS-K in the diluted sample by comparing its response to a standard calibration curve prepared from known concentrations of the compound.

-

-

Calculation of Solubility:

-

Back-calculate the original concentration in the undissolved supernatant, accounting for all dilution factors.

-

Express the final solubility in appropriate units, such as mg/mL and mol/L.

-

Data Presentation and Practical Implications

Template for Reporting Solubility Data

| Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |

| 25 | Experimental Value | Calculated Value | Equilibrium Shake-Flask, HPLC-UV | Equilibrated for 48h |

| 40 | Experimental Value | Calculated Value | Equilibrium Shake-Flask, HPLC-UV | Gentle heating applied |

Note: The qualitative description "DMSO (Slightly, Heated, Sonicated)" suggests that solubility at room temperature is limited but can be enhanced.[2][8]

Implications for Laboratory Practice

-

Stock Solution Preparation: With accurate solubility data, researchers can confidently prepare concentrated stock solutions without risking unexpected precipitation. For example, if the solubility is determined to be 50 mg/mL at 25°C, a stock solution of 40 mg/mL can be prepared with a high degree of confidence that it will remain stable.

-

Reaction Optimization: In syntheses like that of Macitentan, where NPS-K is a key nucleophile, ensuring it remains fully dissolved is critical for reaction kinetics.[3] The solubility data informs the maximum practical concentration for a given reaction temperature.

-

Avoiding Pitfalls: Understanding the impact of temperature and water content allows scientists to control these variables. If a reaction is run at an elevated temperature, the solubility limit will be higher, but the solution may precipitate upon cooling to room temperature for workup. Using anhydrous solvents and inert atmosphere techniques is crucial for reproducibility.

Conclusion

The solubility of N-Propylsulfamide potassium salt in DMSO is a critical parameter for its effective use in pharmaceutical research and development. While literature provides only qualitative hints, this guide has established a comprehensive framework for understanding and determining this value. By combining a theoretical understanding of the molecular interactions with a rigorous, self-validating experimental protocol, researchers can generate the precise data needed to optimize synthetic processes, ensure the integrity of screening assays, and accelerate the development of new medicines. The disciplined application of the principles and methods outlined herein will replace ambiguity with certainty, empowering scientists to harness the full potential of this important chemical system.

References

-

Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from Scribd.

-

gChem. (n.d.). DMSO Physical Properties. Retrieved from gchem.com.

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from en.wikipedia.org.

-

Chemsrc. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from chemsrc.com.

-

CymitQuimica. (n.d.). CAS 1393813-41-6: N-Propyl-sulfamide potassium salt. Retrieved from cymitquimica.com.

-

ChemBK. (2024, April 9). N-Propyl-sulfamide potassium salt. Retrieved from chembk.com.

-

CDSLab. (2022, June 1). Properties and uses of DMSO. Retrieved from clorito-de-sodio.com.

-

Zhang, Y., et al. (2011, April 26). Experimental Studies and Thermodynamic Modeling of the Solubilities of Potassium Nitrate, Potassium Chloride, Potassium Bromide, and Sodium Chloride in Dimethyl Sulfoxide. Journal of Chemical & Engineering Data.

-

ResearchGate. (2025, August 5). Experimental Studies and Thermodynamic Modeling of the Solubilities of Potassium Nitrate, Potassium Chloride, Potassium Bromide, and Sodium Chloride in Dimethyl Sulfoxide | Request PDF. Retrieved from researchgate.net.

-

ChemicalBook. (n.d.). PropylsulfaMide | 147962-41-2. Retrieved from chemicalbook.com.

-

Benchchem. (n.d.). N-Propylsulfamide|Research Chemical. Retrieved from benchchem.com.

-

PubChem. (n.d.). potassium (N-propylsulfamoyl)amide. Retrieved from pubchem.ncbi.nlm.nih.gov.

-

Home Sunshine Pharma. (n.d.). N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6. Retrieved from homesunshinepharma.com.

-

ChemicalBook. (2025, December 25). SulfaMide, N-propyl-,(potassiuM salt)(1:1) | 1393813-41-6. Retrieved from chemicalbook.com.

-

ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation.

-

Knowledge UChicago. (2022, July 14). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from knowledge.uchicago.edu.

-

Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Retrieved from benchchem.com.

-

Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

Sources

- 1. CAS 1393813-41-6: N-Propyl-sulfamide potassium salt [cymitquimica.com]

- 2. SulfaMide, N-propyl-,(potassiuM salt)(1:1) | 1393813-41-6 [chemicalbook.com]

- 3. N-Propylsulfamide|Research Chemical [benchchem.com]

- 4. N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. scribd.com [scribd.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Properties and uses of DMSO - Clorito de sodio, dioxido de cloro, DMSO en CDSLab [cdslab.es]

- 8. chembk.com [chembk.com]

- 9. potassium (N-propylsulfamoyl)amide | C3H9KN2O2S | CID 86276534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. gchemglobal.com [gchemglobal.com]

- 11. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. asianpubs.org [asianpubs.org]

potassium (N-propylsulfamoyl)amide vs N-propylsulfamide

Technical Analysis: N-Propylsulfamide vs. Potassium (N-propylsulfamoyl)amide A Comparative Guide on Synthetic Utility, Physicochemical Properties, and Application in Drug Development

Executive Summary

This technical guide analyzes the critical distinctions between N-propylsulfamide (the neutral parent compound) and Potassium (N-propylsulfamoyl)amide (its activated potassium salt). While chemically related as conjugate acid-base pairs, their roles in medicinal chemistry are distinct. N-propylsulfamide serves as a stable building block, whereas the potassium salt is an activated nucleophile, engineered specifically to overcome high energy barriers in substitution reactions—most notably in the synthesis of the endothelin receptor antagonist Macitentan (Opsumit®).

Comparative Physicochemical Profile

The fundamental difference between these two entities lies in their electronic state and reactivity profile. The neutral sulfamide is relatively inert, requiring harsh conditions or catalysis to react, whereas the salt form carries a localized negative charge on the nitrogen, dramatically increasing nucleophilicity.

Table 1: Technical Specification Comparison

| Feature | N-Propylsulfamide (Neutral) | Potassium (N-propylsulfamoyl)amide (Salt) |

| CAS Number | 147962-41-2 | 1393813-41-6 |

| Formula | ||

| Molecular Weight | 138.19 g/mol | 176.28 g/mol |

| Electronic State | Neutral, weak nucleophile | Anionic, strong nucleophile |

| Solubility | Soluble in organic solvents (DCM, MeOH) | Water-soluble; soluble in polar aprotic solvents (DMSO) |

| Reactivity | Requires deprotonation in situ | Pre-activated; ready for |

| Primary Use | Stable intermediate/Precursor | Reagent for Macitentan synthesis |

Synthetic Causality: The Activation Pathway

In drug development, the conversion of N-propylsulfamide to its potassium salt is not merely a formality; it is a strategic activation step. Sulfamides are weak nucleophiles (

Using the pre-formed potassium salt avoids the need for adding strong bases (like NaH or KOtBu) directly into a complex coupling reaction, which could degrade sensitive electrophiles.

Mechanism of Activation

The deprotonation occurs at the sulfonamide nitrogen adjacent to the propyl group (or the terminal nitrogen, depending on steric accessibility, but typically the terminal

Figure 1: The activation pathway converting the neutral sulfamide to its reactive potassium salt form.

Experimental Protocols

The following protocols are synthesized from industrial best practices for the preparation of Macitentan intermediates.

Protocol A: Synthesis of N-Propylsulfamide (The Precursor)

Objective: To generate the neutral sulfonamide core from primary amines.

-

Reagent Setup: Charge a reactor with dichloromethane (DCM) and cool to -5°C.

-

Chlorosulfonyl Isocyanate Addition: Add chlorosulfonyl isocyanate dropwise. Add tert-butanol to form the Boc-protected intermediate (N-Boc-sulfamoyl chloride).[1]

-

Causality: Direct reaction of sulfamoyl chloride with amines can be messy; Boc-protection ensures regioselectivity.

-

-

Amine Coupling: Add n-propylamine and triethylamine (base scavenger) to the mixture at 0°C.

-

Deprotection: Treat the resulting intermediate with HCl/dioxane to remove the Boc group.

-

Isolation: Concentrate in vacuo to yield N-propylsulfamide .

Protocol B: Conversion to Potassium (N-propylsulfamoyl)amide

Objective: To isolate the stable salt form for use in GMP manufacturing.

-

Dissolution: Dissolve 1.0 equivalent of N-propylsulfamide in anhydrous Methanol (MeOH).

-

Salt Formation: Add 1.05 equivalents of Potassium tert-butoxide (KOtBu) portion-wise at 0-5°C.

-

Note: KOtBu is preferred over KOH to prevent water generation, which complicates drying.

-

-

Reaction: Stir for 1 hour at room temperature. The solution should remain clear.

-

Isolation: Evaporate the methanol under reduced pressure.

-

Purification (Trituration): Suspend the resulting solid in diethyl ether or MTBE (Methyl tert-butyl ether). Stir vigorously.

-

Self-Validation: The potassium salt is insoluble in ether, while unreacted neutral sulfamide or impurities may remain soluble. Filtration yields the pure salt.

-

-

Drying: Dry under high vacuum at 40°C. Product is a hygroscopic white solid.

Application Case Study: Macitentan Synthesis

The primary industrial application of Potassium (N-propylsulfamoyl)amide is the synthesis of Macitentan (Opsumit), a drug for pulmonary arterial hypertension.

The Challenge: The synthesis requires attaching the sulfamide moiety to a dichloropyrimidine ring.

The Solution: Using the potassium salt allows for a clean

Figure 2: The nucleophilic aromatic substitution (

Why this matters:

If the neutral N-propylsulfamide were used directly, the reaction would require an external base (e.g.,

Handling and Stability (Safety)

-

N-Propylsulfamide:

-

Stability: Stable at room temperature. Non-hygroscopic.

-

Hazards: Standard irritant.

-

-

Potassium (N-propylsulfamoyl)amide:

-

Hygroscopicity: Highly hygroscopic. Must be stored under argon or nitrogen. Absorption of moisture reverts the salt to a mixture of KOH and neutral sulfamide, degrading stoichiometry in subsequent reactions.

-

Basicity: Corrosive. Causes burns.

-

Storage: Keep in desiccators or sealed foil bags.

-

References

-

Bolli, M. H., et al. (2012). "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 55(17), 7849–7861. Link

-

PubChem. (n.d.).[2] "Potassium (N-propylsulfamoyl)amide (CID 86276534)."[2] National Center for Biotechnology Information. Link

-

CymitQuimica. (n.d.). "N-Propyl-sulfamide potassium salt (CAS 1393813-41-6)."[3][2][4][5][6][7][8] Chemical Catalog. Link

- Gatfield, J., et al. (2012). "Macitentan, a new oral endothelin receptor antagonist." Cardiovascular Drug Reviews.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. potassium (N-propylsulfamoyl)amide | C3H9KN2O2S | CID 86276534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. CAS 1393813-41-6: N-Propyl-sulfamide potassium salt [cymitquimica.com]

- 5. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 6. Potassium (N-propylsulfamoyl)amide | 1393813-41-6 [sigmaaldrich.com]

- 7. aaronchem.com [aaronchem.com]

- 8. chemscene.com [chemscene.com]

safety data sheet SDS for potassium (N-propylsulfamoyl)amide

An In-depth Technical Guide to the Safe Handling of Potassium (N-propylsulfamoyl)amide

Authored by: Gemini, Senior Application Scientist

Introduction: Potassium (N-propylsulfamoyl)amide (CAS No. 1393813-41-6) is a specialized organic reagent. It serves as a key intermediate in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist used for treating pulmonary arterial hypertension.[1][2] Given its specific application in pharmaceutical development, a thorough understanding of its safety profile and handling requirements is paramount for researchers and scientists. This guide provides a comprehensive, in-depth analysis of the material's hazards, synthesizes critical safety information from available data, and offers expert guidance on its safe utilization in a laboratory setting. While a consolidated Safety Data Sheet (SDS) is not publicly available, this document serves as a technical whitepaper constructed from supplier data, chemical class information, and established safety protocols.

Chemical Identification and Physicochemical Properties

Proper identification and understanding of a chemical's physical properties are the foundation of a robust safety assessment. This compound is a white to off-white solid, a characteristic that influences its handling and potential for dust generation.[1][2] As a potassium salt, it is soluble in water and may exhibit hygroscopic tendencies, a critical consideration for both storage and accurate weighing.[1][3]

| Property | Value | Source(s) |

| CAS Number | 1393813-41-6 | [1][4][5][6] |

| Synonyms | N-Propyl-sulfamide potassium salt, Sulfamide, N-propyl-, potassium salt | [1][4] |

| Molecular Formula | C₃H₉KN₂O₂S or C₃H₁₀KN₂O₂S | [4][5][6] |

| Molecular Weight | ~176.28 - 177.29 g/mol | [1][4] |

| Physical Form | White to off-white or yellow solid; powder, crystals, or chunks. | [1][2][7][8] |

| Melting Point | 122-126°C (with decomposition) | [2][8] |

| Solubility | Soluble in water. | [1] |

| SMILES | O=S(N)(NCCC)=O.[K] | [4] |

Hazard Identification and GHS Classification

Potassium (N-propylsulfamoyl)amide is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary dangers are its flammability and its potential to cause severe damage to the eyes and respiratory irritation.

GHS Pictograms:

| Hazard Class | Hazard Code | Hazard Statement |

| Flammable Solids | H228 | Flammable solid |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |

Expert Analysis of Hazards:

-

Flammability (H228): As a flammable solid, this compound can be easily ignited by heat, sparks, or flames. Its dust can form explosive mixtures with air, a common risk with fine organic powders.[10] This necessitates strict control of ignition sources and careful handling to minimize dust generation.

-

Serious Eye Damage (H318): This is the most severe health hazard identified. The H318 classification indicates that contact can cause tissue damage to the eye or irreversible damage. This is a higher level of hazard than simple irritation. The causality likely stems from the chemical's reactivity or alkalinity, characteristic of some amide and salt structures. This mandates the use of chemical splash goggles and, for larger quantities, a face shield.

-

Respiratory Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. This is typical for fine particulate matter and underscores the need for handling in a well-ventilated area or with local exhaust ventilation.

-

Inferred Hazards (Sulfonamide Class): While not explicitly stated in the supplier data for this specific compound, chemicals of the sulfonamide class can cause hypersensitivity reactions in predisposed individuals.[11] Accidental ingestion of sulfonamides, in general, can pose health risks, including potential kidney damage.[11] Therefore, preventing ingestion and skin contact is a critical precautionary measure.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate Personal Protective Equipment (PPE).

Engineering Controls:

-

Ventilation: Always handle this material in a certified chemical fume hood to control dust and vapor exposure.

-

Ignition Source Control: Prohibit open flames, hot plates, and spark-producing equipment in the handling area. Use intrinsically safe equipment where possible.

-

Static Discharge: Grounding and bonding should be used for processes that can generate static electricity, especially during powder transfer.

Personal Protective Equipment (PPE):

| Protection Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles for larger quantities or when there is a significant splash risk. | To protect against the high risk of serious eye damage (H318). |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Consult glove manufacturer data for compatibility. | To prevent skin contact. Although no specific skin hazard is listed, good chemical hygiene practice dictates avoiding direct contact. |

| Body Protection | Flame-retardant laboratory coat. | To protect skin and clothing from contamination and provide a barrier in case of a flash fire. |

| Respiratory Protection | Not required if handled within a fume hood. If engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) may be necessary. | To prevent respiratory tract irritation (H335) from dust inhalation. |

Hygiene Measures:

-

Avoid breathing dust.[7]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep the compound away from heat, sparks, open flames, and hot surfaces.[7]

Safe Handling, Storage, and Stability

Handling: As a potassium salt, this compound may be hygroscopic, meaning it can absorb moisture from the air.[1][12] This can lead to caking and inaccurate measurements.

-

Weighing: If precision is critical, handle and weigh the material in a controlled atmosphere, such as a glove box with an inert atmosphere, or work quickly to minimize exposure to ambient air.[3]

-

Additions: When adding the solid to a reaction, do so in a controlled manner to prevent dust clouds.

Storage: Proper storage is crucial for maintaining the integrity of the reagent and ensuring safety.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Many suppliers recommend inert atmosphere and storage at room temperature or refrigerated (2-8°C).[5][8] Keeping the container in a dark place is also recommended.[5]

-

Incompatibilities: Keep away from oxidizing agents, acids, and sources of ignition.[10][13]

Stability:

-

The material is stable under recommended storage conditions.[10]

-

Avoid dust formation and exposure to heat.[10]

-

Hazardous decomposition products upon combustion may include toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[10]

Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[5][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15-20 minutes. Seek immediate medical attention due to the high risk of serious eye damage.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If respiratory symptoms persist, seek medical advice.

-

Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do not use a direct water jet, as it may spread the fire.[10]

-

Specific Hazards: The material is a flammable solid. Its dust can form an explosive mixture with air.[10] Fire may produce irritating and toxic gases.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel. Remove all ignition sources. Avoid breathing dust and contact with the material. Use the PPE outlined in Section 3.

-

Containment and Cleanup: Moisten the spilled solid lightly with a non-reactive solvent (e.g., isopropanol) to prevent dusting. Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Experimental Protocols and Workflows

Protocol: Safe Weighing and Solution Preparation

-

Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood is operational. Clear the workspace of unnecessary items and ignition sources.

-